1H-indole-7-carbonitrile
Overview
Description
1H-indole-7-carbonitrile is a chemical compound that belongs to the indole family, characterized by the presence of a nitrile group attached to the seventh position of the indole ring system. Indoles are heterocyclic compounds with a fused pyrrole and benzene ring, and the nitrile group contributes to the compound's reactivity and potential applications in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of indole derivatives with a carbonitrile group has been explored in various studies. For instance, a one-pot multicomponent synthesis approach has been employed to create novel tetrazolopyrimidine-6-carbonitrile compounds with a 1H-indol-3-yl moiety . Another study reported the synthesis of 1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile derivatives using a one-pot protocol under ultrasound irradiation, showcasing the efficiency of this method . Additionally, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared using a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile . These methods highlight the versatility and creativity in synthesizing indole carbonitrile derivatives.
Molecular Structure Analysis
The molecular structure of indole carbonitrile derivatives can be complex and diverse. For example, the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives revealed the molecular structure through single crystal X-ray diffraction . The study of 2-(7-methyl-1H-indol-3-yl)acetonitrile and 2-(6-chloro-1H-indol-3-yl)acetonitrile provided insights into the orientation of the carbonitrile group in relation to the indole plane, with significant twists observed in both compounds . These structural analyses are crucial for understanding the properties and potential interactions of these molecules.
Chemical Reactions Analysis
Indole carbonitriles participate in various chemical reactions due to the reactive nitrile group. The synthesis of 4-hydroxy-1H-indole-2-carbonitrile involved a vinylnitrene cyclization, indicating the potential for ring formation reactions . Another study described a three-step synthesis of 4-hydroxy-1H-indole-2-carbonitrile from tetrahydro-4H-indol-4-one, followed by cyanation and halogenation/dehydrohalogenation . These reactions demonstrate the chemical reactivity and transformation capabilities of indole carbonitriles.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carbonitriles are influenced by the indole core and the nitrile functionality. The presence of the nitrile group can affect the compound's polarity, solubility, and reactivity. For instance, the synthesis of novel 1H-indol-3-yl-4H-chromene-3-carbonitriles utilized a heterogeneous Bronsted acid catalyst under neat conditions, which could be indicative of the compound's stability and reactivity under solvent-free conditions . The hydrogen bonding and aromatic π-π stacking interactions observed in the crystal structures of some indole carbonitriles also contribute to their solid-state properties .
Scientific Research Applications
Synthesis and Cytotoxic Evaluation
A novel series of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized via a one-pot multicomponent reaction, showing potent anticancer activities against various human cancer cell lines, indicating its potential in cancer research (Radwan et al., 2020).
Alkyne-Imidate Cyclization
1-(Propargyl)indol-2-carbonitriles underwent DBU-catalyzed microwave-assisted alkyne-imidate cyclization to form 1-alkoxypyrazino[1,2-a]indoles, highlighting a versatile synthetic route for indole derivatives (Festa et al., 2018).
Novel Synthesis Methods
New approaches for synthesizing polysubstituted indole-2-carbonitriles were developed, showcasing the compound's versatility in organic synthesis and potential applications in drug discovery (Hrizi et al., 2021).
Catalytic Synthesis Developments
Research focused on the copper-mediated C2-cyanation of indoles using acetonitrile demonstrates advancements in efficient catalytic synthesis methods for indole-2-carbonitrile compounds (Pan et al., 2013).
Fluorescence and Medicinal Applications
Indole-2-carbonitrile derivatives exhibit fluorescence properties, making them useful in materials science and potentially in medical imaging or drug design (Zalte et al., 2020).
Prostaglandin Synthetase Inhibition
Studies on indole-2-carbonitriles with trifluoromethyl groups revealed their potent inhibitory effects on prostaglandin synthetase, suggesting potential for therapeutic applications (Fahrenholtz et al., 1979).
Diverse Synthetic Routes
Research has also explored chemoselective transformations of N-(propargyl)indole-2-carbonitriles, leading to a variety of product classes, emphasizing the compound's adaptability in synthetic chemistry (Zalte et al., 2022).
Safety And Hazards
Future Directions
While the specific future directions for 1H-indole-7-carbonitrile are not mentioned in the search results, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Relevant Papers
The relevant papers retrieved include a study on the development of electrochemical and optoelectronic performance of new 7-substituted indole derivatives , and a review of the biological potential of indole derivatives .
properties
IUPAC Name |
1H-indole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUHBYLZRBVHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447546 | |
Record name | 7-Cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-7-carbonitrile | |
CAS RN |
96631-87-7 | |
Record name | 7-Cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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